molecular formula C14H13NO4S B11767910 Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate

Cat. No.: B11767910
M. Wt: 291.32 g/mol
InChI Key: WVUMZXGXSXTSDX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate is a specialized 2-aminothiophene derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The 2-aminothiophene scaffold is recognized as a privileged structure in pharmaceutical development, with synthetic thiophene derivatives demonstrating a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . This particular compound, incorporating a benzo[1,3]dioxole moiety, is of significant interest for constructing combinatorial libraries aimed at discovering new lead molecules with optimized biological activity . Researchers utilize this chemical entity in the synthesis of more complex heterocyclic systems and as a key intermediate for developing small molecule inhibitors targeting various biological pathways. The structural framework is highly relevant for probing enzymatic processes and cellular mechanisms, contributing to advances in understanding disease pathologies and identifying potential therapeutic interventions. Its application is strictly confined to laboratory research for the purpose of scientific investigation and development of novel biochemical tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylate

InChI

InChI=1S/C14H13NO4S/c1-2-17-14(16)12-9(6-20-13(12)15)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7,15H2,1H3

InChI Key

WVUMZXGXSXTSDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or methanol. The starting materials usually include a cyanoacetic ester, elemental sulfur, and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Gewald reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amino group (-NH₂) participates in nucleophilic reactions, forming derivatives through acylation or alkylation. For example:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amide derivatives.

  • Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions.

Table 1: Representative Nucleophilic Reactions

ReagentProductConditionsYieldSource
Acetyl chlorideN-Acetyl derivativeDCM, RT, 2h78%
BenzaldehydeSchiff baseEtOH, Δ, 4h65%

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to form the carboxylic acid, a key intermediate for further derivatization:
R-COOEtNaOH/H2OR-COOH\text{R-COOEt} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{R-COOH}
This reaction is critical for generating 2-amino-4-(benzo[d] dioxol-5-yl)thiophene-3-carboxylic acid (), which is then used in peptide coupling (e.g., EDCI/DMAP-mediated amidation) .

Table 2: Hydrolysis and Subsequent Reactions

Starting MaterialReagentProductConditionsYieldSource
Ethyl ester derivativeNaOH/EtOHCarboxylic acid50°C, 40 min91%
Carboxylic acid + AnilineEDCI/DMAP, DCMAmide derivativeRT, 7.75h86%

Electrophilic Aromatic Substitution (EAS) on Thiophene

The electron-rich thiophene ring undergoes EAS at the 5-position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups.

Table 3: EAS Reaction Parameters

Reaction TypeReagentPositionConditionsOutcomeSource
NitrationHNO₃/H₂SO₄C50°C, 1hNitro derivative
HalogenationBr₂/FeBr₃C5RT, 30 minBromo derivative

Suzuki-Miyaura Cross-Coupling

The benzo[d] dioxol-5-yl group facilitates palladium-catalyzed coupling with boronic acids:
Ar-B(OH)2+Thiophene-BrPd(dppf)Cl2Biaryl Product\text{Ar-B(OH)}_2 + \text{Thiophene-Br} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl Product}
Example: Coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yields pyrazole-substituted derivatives in 86% yield .

Cyclization Reactions

Under acidic or basic conditions, intramolecular cyclization forms fused heterocycles. For instance, treatment with POCl₃ generates pyridine-fused thiophenes, expanding π-conjugation for optoelectronic applications .

Stability and Side Reactions

  • Benzodioxole Stability : Resists ring-opening under mild conditions but degrades in strong acids (e.g., H₂SO₄ > 100°C).

  • Amino Group Oxidation : Susceptible to oxidative degradation; reactions require inert atmospheres (N₂/Ar).

This compound’s multifunctional reactivity enables tailored modifications for drug discovery (e.g., kinase inhibitors ) and materials science. Experimental protocols emphasize optimized catalysts (e.g., Pd(dppf)Cl₂ for coupling ) and spectroscopic validation (¹H/¹³C NMR, HRMS ).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Pharmaceutical Research demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its derivatives have shown activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Case Study : In a study published in Journal of Medicinal Chemistry, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

General Synthetic Route

  • Starting Materials : Thiophene derivatives and benzo[d][1,3]dioxole.
  • Reagents : Use of acyl chlorides or anhydrides in the presence of bases like triethylamine.
  • Conditions : Reactions typically occur under reflux conditions to facilitate the formation of the desired product.

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in organic electronics.

Organic Photovoltaics

Research has indicated that this compound can be used as a building block for organic photovoltaic devices due to its ability to form charge-transfer complexes.

Case Study : A study focused on synthesizing polymeric materials incorporating this compound showed enhanced efficiency in converting solar energy into electrical energy . The incorporation of thiophene units improved charge mobility and stability in device applications.

Biological Testing Results

This compound has undergone various biological assays to evaluate its safety and efficacy.

Ames Test

The compound has been subjected to the Ames test to assess its mutagenic potential. Results indicated a strong positive response, suggesting further investigations are needed to evaluate its safety profile for therapeutic use .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzo[d][1,3]dioxole moiety can also interact with various biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physicochemical Notes Reference
This compound 2-amino, 4-benzodioxol-5-yl, 3-ethyl carboxylate C₁₄H₁₃NO₄S 291.33 Benzodioxole enhances lipophilicity; amino and ester groups enable derivatization Potential antimicrobial activity inferred from analogs
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate 2-amino, 4-methyl, 5-phenyl, 3-ethyl carboxylate C₁₄H₁₅NO₂S 261.34 Simpler substituents (methyl, phenyl) reduce steric hindrance Synthesized via Gewald reaction; used as a precursor for Mannich base derivatives
Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)thioureido)-5-benzylthiophene-3-carboxylate 2-thioureido (benzodioxol-5-yl), 5-benzyl, 3-ethyl carboxylate C₂₂H₂₀N₂O₄S₂ 440.54 Thioureido and benzyl groups introduce hydrogen-bonding and aromatic interactions Increased molecular complexity may improve target binding
Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate 4-(dimethylaminomethyl), 2-(ethoxycarbonyl-2-fluorobenzylamino), 5-nitrophenyl, 3-ethyl carboxylate C₂₇H₂₉FN₄O₆S 556.61 Nitrophenyl (electron-withdrawing) and fluorobenzyl (lipophilic) groups Likely influences electronic properties and metabolic stability

Key Comparative Insights

The nitro group in introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions.

The thioureido group in may enhance binding to bacterial enzymes via hydrogen bonding.

Synthetic Complexity: The Gewald reaction is versatile for synthesizing 2-aminothiophene cores , but bulky substituents (e.g., benzodioxole in the target compound) may necessitate longer reaction times or elevated temperatures.

Biological Activity

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article synthesizes current research findings, highlighting its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a benzo[d][1,3]dioxole moiety, alongside a carboxylate group at the thiophene's third position. Its molecular formula is C15H13NO4SC_{15}H_{13}NO_4S, with a molecular weight of approximately 305.33 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it interacts with various microbial targets, suggesting potential applications in treating infections caused by resistant strains. For instance, initial findings suggest that the compound may inhibit specific enzymes crucial for microbial survival .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In studies measuring free radical scavenging activity, it exhibited notable inhibition percentages at various concentrations, indicating its potential to mitigate oxidative stress .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound reveal its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's IC50 value against AChE was comparable to that of established drugs like donepezil .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies have suggested that it may bind to specific receptors or enzymes involved in microbial resistance and cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylateChloro-substituted phenyl groupEnhanced reactivity; moderate antimicrobial activity
Ethyl 2-amino-4-(diphenylamino)thiophene-3-carboxylateDiphenylamino moietyStrong electron-donating properties; lower AChE inhibition
Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylateSimple phenyl substitutionGenerally lower biological activity compared to more complex derivatives

This table illustrates how variations in structure can influence biological activity, underscoring the potential of this compound as a lead compound for further development.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

  • Microbial Resistance : In vitro assays demonstrated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains.
  • Neuroprotection : Compounds structurally related to this compound showed promising results in models of Alzheimer's disease, indicating potential therapeutic applications .
  • Cytotoxicity : Cytotoxicity assays revealed non-toxic profiles for various derivatives when tested on mammalian cell lines, suggesting a favorable safety profile for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction, a multicomponent condensation of ethyl cyanoacetate, a ketone (e.g., benzo[d][1,3]dioxol-5-yl ketone), and elemental sulfur in the presence of a base like triethylamine. This method yields the thiophene core, with subsequent purification via recrystallization or chromatography . Variations include solvent optimization (e.g., ethanol or 1,4-dioxane) and temperature control to minimize side products like over-oxidized derivatives.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolve hydrogen bonding networks, and validate stereochemistry. For example, the benzo[d][1,3]dioxol group’s planarity and thiophene ring conformation can be determined using this approach .

Q. What analytical techniques are employed to characterize purity and functional groups?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl carboxylate at C3, amino at C2).
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (ester C=O) validate functional groups.
  • Mass spectrometry : High-resolution ESI-MS provides molecular weight confirmation (e.g., [M+H]+^+ at m/z 334.08 for C15_{15}H15_{15}NO4_4S) .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during the Gewald reaction?

Byproduct formation is influenced by solvent polarity and reaction time. For example, extended reflux in polar aprotic solvents (e.g., DMF) may promote isomerization. Kinetic control via shorter reaction times (<6 hours) and low temperatures (0–5°C) favors the desired regioisomer. Post-synthetic HPLC or TLC with UV detection (254 nm) identifies impurities for removal .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

SAR studies involve systematic substitution at the thiophene ring (e.g., replacing the benzo[d][1,3]dioxol group with methoxy or halide substituents) and evaluating biological activity. For instance, introducing electron-withdrawing groups at C4 enhances electrophilic reactivity in enzyme inhibition assays. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .

Q. How are solubility challenges addressed in in vitro assays?

The compound’s low aqueous solubility (logP ~4.0) is mitigated using co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80). For pharmacokinetic studies, prodrug strategies (e.g., hydrolyzing the ethyl ester to a carboxylic acid) improve bioavailability .

Q. What safety precautions are critical during handling?

The compound is a skin and respiratory irritant (H315, H335). Use PPE (nitrile gloves, lab coat) and work in a fume hood. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste per EPA guidelines .

Data Contradiction & Optimization

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., ±5°C) may arise from polymorphic forms or residual solvents. Repetitive recrystallization (e.g., from ethanol/water) ensures consistency. Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) and reference databases like PubChem .

Q. What methods optimize yield in large-scale synthesis?

Flow chemistry systems improve scalability by maintaining precise temperature and stoichiometric control. Catalytic additives (e.g., piperidine) reduce reaction time from hours to minutes, achieving yields >85% .

Ecological & Regulatory Considerations

Q. How is the compound’s environmental impact assessed?

Ecotoxicity studies follow OECD guidelines, using Daphnia magna or Vibrio fischeri assays to determine LC50_{50} values. The compound’s moderate biodegradability (BIOWIN3 score: 0.2) necessitates controlled disposal to prevent bioaccumulation .

Cross-Disciplinary Applications

Q. What role does this compound play in materials science?

Its planar aromatic structure and electron-rich thiophene core make it a candidate for organic semiconductors. DFT calculations (e.g., Gaussian09) predict charge-transfer efficiency, validated by cyclic voltammetry to measure HOMO/LUMO levels .

Q. How is stereochemical purity ensured in chiral derivatives?

Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) achieves >95% ee, critical for pharmacokinetic studies .

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